
Agn-PC-0nig3M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0nig3M is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Agn-PC-0nig3M typically involves a series of chemical reactions that require precise control of temperature, pressure, and pH. One common method for synthesizing this compound is the polyol method, which involves the reduction of metal precursors in the presence of polyols. This method is favored for its ability to produce high yields and well-defined morphologies .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and automated systems to ensure consistency and efficiency. The process may include steps such as nucleation, seed growth, and crystallization, followed by purification and quality control measures to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Agn-PC-0nig3M undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions can yield metallic forms of the compound .
Applications De Recherche Scientifique
Agn-PC-0nig3M has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Agn-PC-0nig3M exerts its effects involves interactions at the molecular level. The compound can interact with various molecular targets, including enzymes and receptors, to modulate biological pathways. For example, in antimicrobial applications, it disrupts the cell membrane of bacteria, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to Agn-PC-0nig3M include other metal-based nanomaterials, such as silver nanowires and gold nanoparticles .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of stability, reactivity, and optical properties. These characteristics make it particularly suitable for applications that require high performance and reliability .
Propriétés
Numéro CAS |
61075-09-0 |
|---|---|
Formule moléculaire |
C20H18OS |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
7-methylsulfanyl-2-phenyl-9,9a-dihydro-1H-xanthene |
InChI |
InChI=1S/C20H18OS/c1-22-18-8-10-20-17(13-18)12-16-11-15(7-9-19(16)21-20)14-5-3-2-4-6-14/h2-10,13,16H,11-12H2,1H3 |
Clé InChI |
YAOJTKGGLMGSRV-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC2=C(C=C1)OC3=CC=C(CC3C2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl-](/img/structure/B14594763.png)
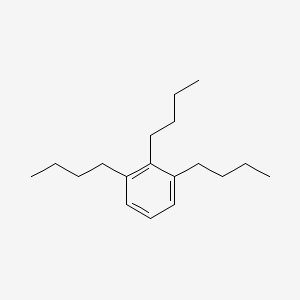
![3-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one](/img/structure/B14594771.png)

![Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]-](/img/structure/B14594780.png)
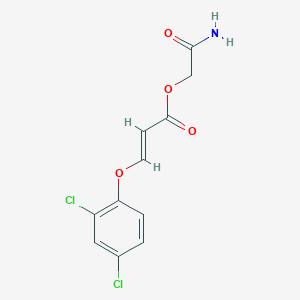
![3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one](/img/structure/B14594798.png)
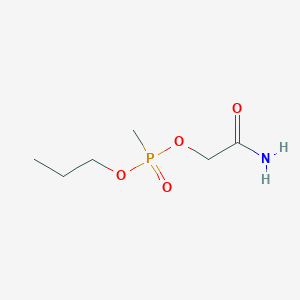
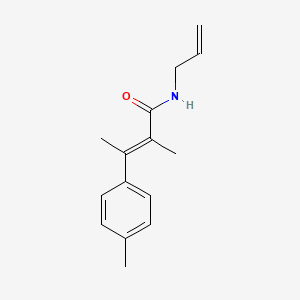
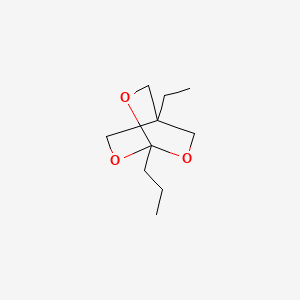
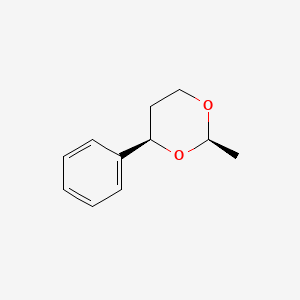
![Diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14594826.png)
![3-{[(Methylsulfanyl)carbonothioyl]amino}butanoic acid](/img/structure/B14594828.png)
![2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14594833.png)
